molecular formula C18H22N2O3S B2858865 1-(3,4-Dimethoxyphenethyl)-3-(3-methoxyphenyl)thiourea CAS No. 260446-96-6

1-(3,4-Dimethoxyphenethyl)-3-(3-methoxyphenyl)thiourea

Cat. No. B2858865
CAS RN: 260446-96-6
M. Wt: 346.45
InChI Key: VCPFDROXZPRPLI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenethyl)-3-(3-methoxyphenyl)thiourea, also known as UMB68, is a synthetic compound with potential therapeutic applications. It belongs to the class of N-phenylthioureas and has been extensively studied for its various biochemical and physiological effects.

Scientific Research Applications

Molecular Docking and DNA Binding Studies

  • Thiourea derivatives, including similar compounds to 1-(3,4-Dimethoxyphenethyl)-3-(3-methoxyphenyl)thiourea, have been studied for their DNA binding capabilities. One such compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, showed notable binding with B-DNA and demonstrated significant binding energy. This suggests potential applications in understanding DNA interactions and possibly in therapeutic research (Mushtaque et al., 2016).

Cytotoxicity and Cancer Research

  • Thiourea derivatives have been assessed for their cytotoxic nature against various cancer cell lines. A related compound showed a specific IC50 value against MCF-7 cell line, indicating its potential use in cancer treatment research (Mushtaque et al., 2016).

Antibacterial and Anti-HIV Studies

  • Certain derivatives of 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea have shown antibacterial and anti-HIV activities, suggesting a role in the development of new antimicrobial and antiviral agents (Patel et al., 2007).

Structural Characterization and Chemical Properties

  • The structural characterization of various thiourea derivatives, including those related to 1-(3,4-Dimethoxyphenethyl)-3-(3-methoxyphenyl)thiourea, has been an area of research, contributing to a better understanding of their chemical properties and potential applications (Tadjarodi et al., 2007).

Quantum Chemical Studies

  • Quantum chemical studies of thiourea derivatives provide insights into their electronic structure and chemical reactivity, which are essential for their application in various fields of research, including material science and drug design (Mushtaque et al., 2017).

Biological Activity Evaluation

  • In-vitro evaluation of thiourea derivatives for their biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal properties, indicates their potential for therapeutic applications (Tahir et al., 2015).

properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-21-15-6-4-5-14(12-15)20-18(24)19-10-9-13-7-8-16(22-2)17(11-13)23-3/h4-8,11-12H,9-10H2,1-3H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPFDROXZPRPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NC2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenethyl)-3-(3-methoxyphenyl)thiourea

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